molecular formula C23H20N2O2S B2922612 4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 361470-43-1

4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2922612
CAS No.: 361470-43-1
M. Wt: 388.49
InChI Key: SXEOTYWMFHRAIJ-UHFFFAOYSA-N
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Description

4-Benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule based on the 1,3-benzothiazole scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery . This compound features a 6-ethoxy substitution on the benzothiazole ring, a modification that can influence its electronic properties and biological activity. While specific biological data for this compound requires experimental validation, the broader class of 2-aminobenzothiazole derivatives to which it belongs has demonstrated a wide spectrum of promising pharmacological properties. Benzothiazole derivatives are frequently investigated for their potent antimicrobial activities . Related compounds have shown significant efficacy against a panel of Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis ) and Gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa ), with some derivatives exhibiting minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL . Furthermore, the structural motif is also associated with notable antifungal potential . Beyond infectious disease research, the benzothiazole core is a prominent scaffold in oncology research . Various 2-substituted benzothiazole analogs have displayed potent and selective antitumor activity in vitro against diverse human cancer cell lines, including those of the lung, liver, and breast . The mechanism of action for these effects is complex and may involve the induction of apoptosis and disruption of the cell cycle. Some benzothiazole derivatives are known to act as inhibitors of critical cellular enzymes, such as protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), by competing with ATP for binding at the catalytic domain . The presence of both the benzothiazole nucleus and the benzamide linkage in this molecule makes it a valuable chemical entity for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex hybrid molecules . Researchers can utilize this compound to explore its potential interactions with these biological targets and contribute to the development of novel therapeutic agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-2-27-19-12-13-20-21(15-19)28-23(24-20)25-22(26)18-10-8-17(9-11-18)14-16-6-4-3-5-7-16/h3-13,15H,2,14H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEOTYWMFHRAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:

6-ethoxy-1,3-benzothiazole-2-amine+benzyl chlorideNaOH, DMF, heatThis compound\text{6-ethoxy-1,3-benzothiazole-2-amine} + \text{benzyl chloride} \xrightarrow{\text{NaOH, DMF, heat}} \text{this compound} 6-ethoxy-1,3-benzothiazole-2-amine+benzyl chlorideNaOH, DMF, heat​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has shown potential in several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Comparison and Antimicrobial Activity
Compound Name Benzothiazole Substituent Benzamide Substituent MIC (µg/ml) Against E. coli Target Protein
BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide) 6-Methoxy Pyridinylamino 3.125 DNA Gyrase (3G75)
BTC-r (N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide) 6-Nitro Pyridinylamino 12.5 DNA Gyrase (3G75)
MMV001239 (4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) 5-Methoxy Cyano, Pyridinylmethyl IC₅₀ = 8.1 µM (yeast) CYP51 (hypothesized)
Target Compound 6-Ethoxy 4-Benzyl Not reported Inferred DNA gyrase

Key Observations :

  • Electron-Donating Groups (e.g., Methoxy, Ethoxy) : BTC-j (6-methoxy) exhibits potent antibacterial activity (MIC = 3.125 µg/ml against E. coli), likely due to enhanced DNA gyrase binding . The target compound’s 6-ethoxy group may offer similar or reduced activity due to increased steric bulk.
  • Electron-Withdrawing Groups (e.g., Nitro) : BTC-r (6-nitro) shows higher MIC values (12.5 µg/ml), suggesting nitro groups may hinder target interaction .

Physicochemical and Structural Properties

Table 2: Crystallographic and Solubility Data
Compound Name Lattice Parameters (Å) Volume (ų) Solubility (Inference)
2-BTBA (N-(1,3-Benzothiazol-2-yl)benzamide) a = 5.9479, b = 16.8568 1169.13 Moderate (polar groups)
2-BTFBA (N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide) a = 5.2216, b = 20.2593 1195.61 Low (fluorine increases hydrophobicity)
Target Compound Not reported Not reported Likely low (ethoxy and benzyl enhance lipophilicity)

Key Observations :

  • The ethoxy and benzyl substituents in the target compound likely reduce solubility compared to unsubstituted benzothiazoles like 2-BTBA .
  • Fluorine in 2-BTFBA further decreases solubility, highlighting the trade-off between lipophilicity and bioavailability .
Table 3: Reaction Kinetics and Yield
Compound Class Conventional Method (Time/Yield) Ultrasonic Method (Time/Yield)
4-(Benzyloxy)-N-(3-chloro-2-phenyl-4-oxoazetidin-1-yl)benzamide derivatives 8–10 hours / 60–70% 2–4 hours / 85–90%
Target Compound Not reported Inferred faster synthesis with ultrasound

Key Observations :

    Biological Activity

    4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Structure and Properties

    The compound's structure can be represented as follows:

    C23H22N2O2S\text{C}_{23}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

    Key Features:

    • Benzothiazole Ring : Imparts significant biological activity.
    • Ethoxy Group : Enhances solubility and bioavailability.
    • Benzamide Moiety : Contributes to interactions with biological targets.

    Synthesis

    The synthesis involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine with benzyl chloride in a solvent such as dimethylformamide (DMF) under basic conditions. This method allows for high yields and purity through recrystallization and chromatography techniques .

    Antimicrobial Activity

    Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various bacteria and fungi. In particular, this compound has been evaluated for its efficacy against pathogens like Staphylococcus aureus and Candida albicans, demonstrating promising results .

    Anticancer Properties

    Benzothiazole derivatives are also explored for their anticancer potential. The compound has shown cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways .

    Table 1: Summary of Anticancer Activity

    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast Cancer)15Induction of apoptosis
    PC-3 (Prostate Cancer)20Caspase activation

    Anti-inflammatory Effects

    Recent studies have highlighted the anti-inflammatory properties of benzothiazole derivatives. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

    Case Studies

    • Antimicrobial Study : A study conducted on synthesized benzothiazole derivatives indicated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics used in clinical settings .
    • Anticancer Research : In a study evaluating various benzothiazole compounds for anticancer activity, this compound was found to inhibit cell proliferation effectively in MCF-7 cells with an IC50 value indicative of strong cytotoxicity .

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